molecular formula C21H20N2O5 B12487998 6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one

6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B12487998
M. Wt: 380.4 g/mol
InChI Key: DJJZSQBZJYOPFA-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound characterized by its acridine core structure. Acridines are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the acridine core, followed by the introduction of the methoxy and nitrophenyl groups. Common reagents used in these reactions include methoxybenzene, nitrobenzene, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.

Chemical Reactions Analysis

6,7-Dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitrophenyl groups, often using reagents like sodium methoxide or halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6,7-Dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: The compound’s biological activity is studied for potential use as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with DNA and proteins.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with proteins, potentially inhibiting their function. The molecular targets and pathways involved are still under investigation, but these interactions are key to its biological activity.

Comparison with Similar Compounds

Similar compounds to 6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one include other acridine derivatives such as:

    Acridine Orange: Known for its use as a nucleic acid-selective fluorescent dye.

    Proflavine: Used as an antiseptic and for its antibacterial properties.

    Amsacrine: An antineoplastic agent used in cancer treatment. The uniqueness of 6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one

InChI

InChI=1S/C21H20N2O5/c1-27-18-10-14-16(11-19(18)28-2)22-15-7-4-8-17(24)21(15)20(14)12-5-3-6-13(9-12)23(25)26/h3,5-6,9-11,20,22H,4,7-8H2,1-2H3

InChI Key

DJJZSQBZJYOPFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)[N+](=O)[O-])OC

Origin of Product

United States

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